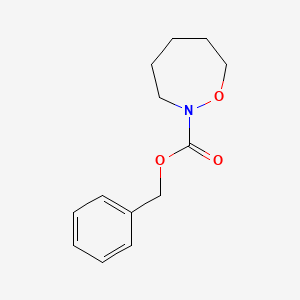![molecular formula C12H20N2 B6234832 benzyl(methyl)[1-(methylamino)propan-2-yl]amine CAS No. 1250288-58-4](/img/no-structure.png)
benzyl(methyl)[1-(methylamino)propan-2-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine is an organic compound with the molecular formula C12H20N2 It is a member of the amine class of compounds, characterized by the presence of nitrogen atoms bonded to alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl(methyl)[1-(methylamino)propan-2-yl]amine typically involves the reaction of benzyl chloride with N-methyl-1-(methylamino)propan-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of benzyl(methyl)[1-(methylamino)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
N-methyl-1-(methylamino)propan-2-amine: Similar in structure but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the additional methyl and amino groups.
N,N-dimethylbenzylamine: Similar but with different substitution patterns on the nitrogen atom.
Uniqueness: Benzyl(methyl)[1-(methylamino)propan-2-yl]amine is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atoms, which can influence its reactivity and interaction with molecular targets. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl(methyl)[1-(methylamino)propan-2-yl]amine involves the reaction of benzyl chloride with 1-(methylamino)propan-2-ol to form benzyl(1-hydroxy-2-propanyl)amine, which is then reacted with methyl iodide to form benzyl(methyl)[1-(methylamino)propan-2-yl]amine.", "Starting Materials": [ "Benzyl chloride", "1-(Methylamino)propan-2-ol", "Methyl iodide" ], "Reaction": [ "Step 1: Benzyl chloride is reacted with 1-(methylamino)propan-2-ol in the presence of a base such as sodium hydroxide to form benzyl(1-hydroxy-2-propanyl)amine.", "Step 2: Benzyl(1-hydroxy-2-propanyl)amine is then reacted with methyl iodide in the presence of a base such as potassium carbonate to form benzyl(methyl)[1-(methylamino)propan-2-yl]amine." ] } | |
Número CAS |
1250288-58-4 |
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



